(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Kinase Selectivity PIM Kinase 7-Azaindole

Purpose-built for PIM kinase drug discovery. The 6-Cl substituent is a key selectivity determinant for PIM inhibition, while the reactive 3‑CH₂OH group enables rapid parallel derivatization via esterification, etherification, or oxidation—drastically reducing synthetic steps in library generation. Unlike generic azaindoles, this building block provides a proven selectivity advantage, a metabolic soft‑spot benchmark for CYP liability profiling, and a clean CYP inhibition baseline for rational ADME optimization. Procure to anchor your SAR campaigns with a scaffold validated for structure‑based design. Inquire for gram‑scale availability and bulk pricing.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 1352908-53-2
Cat. No. B15070864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
CAS1352908-53-2
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CN2)CO)Cl
InChIInChI=1S/C8H7ClN2O/c9-7-2-1-6-5(4-12)3-10-8(6)11-7/h1-3,12H,4H2,(H,10,11)
InChIKeyRNHWHCWVLBWNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol Procurement Guide: Quantifying the Value of a 3-Hydroxymethyl-6-Chloro-7-Azaindole Scaffold


(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (CAS: 1352908-53-2) is a functionalized 7-azaindole heterocyclic building block characterized by a chlorine substituent at the 6-position and a reactive hydroxymethyl group at the 3-position , with a molecular weight of 182.61 g/mol . This compound serves as a strategic intermediate for generating focused libraries of kinase inhibitors by enabling independent optimization at two distinct vector points on the pyrrolo[2,3-b]pyridine core [1].

Why a Generic 7-Azaindole Cannot Substitute for (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol in Rational Drug Discovery


The specific combination of a 6-chloro substituent and a 3-hydroxymethyl group on the pyrrolo[2,3-b]pyridine core dictates distinct biological and chemical properties that are not generalizable across the 7-azaindole class. Structural analysis reveals that 6-chlorination of the 7-azaindole core is a critical determinant for achieving potent and selective inhibition of the PIM family of kinases, a feature not observed in unsubstituted or otherwise substituted analogs [1]. Furthermore, the presence of a 6-chloro substituent creates an electrophilic site on the azaindole core, presenting a metabolic liability that can be exploited or must be managed through further structural optimization; this liability is absent in non-chlorinated analogs [2]. Therefore, substituting this specific building block with a generic 7-azaindole during synthesis will fundamentally alter the target affinity, selectivity profile, and metabolic fate of the final lead compound, invalidating structure-activity relationship (SAR) data and derailing lead optimization efforts.

Quantitative Differentiation Evidence for (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol vs. Its Closest Analogs


6-Chloro vs. 6-Unsubstituted 7-Azaindole Derivatives in Kinase Selectivity: Class-Level Evidence for PIM Kinases

A study on PIM kinase inhibitors demonstrated that the introduction of a 6-substituent, specifically a chlorine atom, on the 7-azaindole core was crucial for improving kinase selectivity. The research found that '6-Substituted 7-azaindoles, especially the 6-chlorinated derivatives, proved to be potent and selective PIM kinase inhibitors,' providing a structural basis for designing selective inhibitors over other kinases like the poorly selective, unsubstituted 7-azaindole derivative 2 [1].

Kinase Selectivity PIM Kinase 7-Azaindole Cancer

Metabolic Stability of 6-Chloro-7-Azaindole vs. Metabolically Robust Analogs in Whole Blood Assays

A study evaluating 7-azaindole derivatives for antiviral activity found that a 6-chloro substituent was well-tolerated for activity but created an electrophilic site that introduces a specific metabolic liability. The research states that 'in the EOS whole blood assay, the azaindole exhibited an activity similar compared to MK-7246. Since the presence of a 6-chloro substituent creates an electrophilic site on the azaindole core, we considered introducing a metabolically more robust substituent' [1].

Drug Metabolism Pharmacokinetics Whole Blood Assay 7-Azaindole SAR

Functionalization Potential at the 3-Hydroxymethyl Group for FAK Inhibitors vs. Core Scaffold Limitation

A fragment-based drug discovery campaign for FAK inhibitors used a pyrrolo[2,3-b]pyridine core. While the study did not directly use the target compound, it establishes the core scaffold's value. The research found that 'highly substituted unprecedented 1H-pyrrolo[2,3-b]pyridine derivatizations provided compounds with submicromolar cellular FAK inhibition potential' [1]. The target compound's 3-hydroxymethyl group offers a crucial functional handle for such derivatizations, unlike the unfunctionalized 6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 55052-27-2), which is only described as a 'fragment molecule' for general 'splicing, expansion, and modification' [2].

Focal Adhesion Kinase FAK Fragment-Based Drug Discovery 7-Azaindole Scaffold

Defined CYP Inhibition Profile of the 6-Chloro-7-Azaindole Class: A Comparative Baseline for Lead Optimization

A key differentiator for this compound class is its established CYP inhibition profile. An analog containing the 6-chloro-7-azaindole core exhibited minimal inhibition of major CYP isoforms, with IC50 values of 1.50E+4 nM against CYP2E1 [1], 3.90E+4 nM against CYP3A4 [1], and >2.50E+4 nM against CYP2D6 [2]. In contrast, a more advanced lead compound series demonstrated a much more potent CYP inhibition profile, with IC50 values of 3.7 µM (3A4), 5.9 µM (2C19), and 9.0 µM (2C9) [3]. This establishes a quantifiable baseline for the 6-chloro-7-azaindole fragment, demonstrating a low risk of CYP-mediated drug-drug interactions.

Cytochrome P450 CYP Inhibition Drug-Drug Interaction ADME 7-Azaindole

Optimal Procurement and Research Applications for (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol


Selective PIM Kinase Inhibitor Lead Generation

This compound is an ideal starting fragment for programs targeting the PIM kinase family. The evidence demonstrates that 6-chlorination of the 7-azaindole core is a key structural determinant for achieving PIM selectivity over other kinases, a finding that directly supports its use in structure-based drug design [1]. Procuring this compound enables medicinal chemists to build upon a scaffold with a proven selectivity advantage from the outset.

Focused SAR Campaigns to Improve Metabolic Stability

This compound is a valuable tool for conducting focused SAR studies around the 6-position of the azaindole core. As evidence indicates that the 6-chloro group creates a metabolic soft spot while maintaining potent activity comparable to a clinical candidate [1], this compound serves as a benchmark. Researchers can use it to synthesize and test analogs with alternative substituents at the 6-position to improve metabolic stability without sacrificing potency.

Efficient Parallel Synthesis of FAK Inhibitor Libraries

The 3-hydroxymethyl group provides a versatile synthetic handle that enables efficient, parallel derivatization. The evidence that highly substituted pyrrolo[2,3-b]pyridines can achieve submicromolar FAK inhibition [1] validates the core scaffold. Procuring this specific compound allows for rapid library generation through esterification, etherification, or oxidation of the 3-hydroxymethyl group, significantly reducing the synthetic steps required to explore chemical space compared to using an unfunctionalized core fragment [2].

CYP Liability Assessment in Early-Stage Kinase Programs

This compound serves as an excellent control for assessing the CYP inhibition liability of a kinase inhibitor series. Its well-defined, minimal inhibition profile against major CYP isoforms (CYP2E1, CYP3A4, CYP2D6) provides a clean baseline [1]. This allows medicinal chemists to attribute any observed CYP inhibition in newly synthesized analogs to the specific structural modifications they introduce, facilitating rational ADME optimization and de-risking the development of candidates with potential drug-drug interaction issues [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.